molecular formula C10H14N2O4S B1272699 N-butyl-2-nitrobenzenesulfonamide CAS No. 89840-64-2

N-butyl-2-nitrobenzenesulfonamide

Cat. No. B1272699
CAS RN: 89840-64-2
M. Wt: 258.3 g/mol
InChI Key: HJFAPXHHSJMZAB-UHFFFAOYSA-N
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Description

N-butyl-2-nitrobenzenesulfonamide is a chemical compound with the molecular formula C10H14N2O4S and a molecular weight of 258.3 . It is also known by its IUPAC name N-butyl-2-nitrobenzenesulfonamide .

Scientific Research Applications

Synthetic Approaches and Applications of Sulfonimidates

  • Scientific Field : Organic & Biomolecular Chemistry .
  • Summary of the Application : Sulfonimidates are organosulfur compounds that have seen a resurgence in interest as intermediates to access other important organosulfur compounds . They have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents .
  • Methods of Application or Experimental Procedures : The synthesis of sulfonimidates involves the use of sulfur (II), sulfur (IV), and sulfur (VI) reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
  • Results or Outcomes : The main advantage of such compounds is the possibility to modify up to three points of diversity; the O–R 1 bond, the S–C (R 2) bond, and finally the nitrogen R 3 substituent . Furthermore, sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols .

It’s worth noting that “N-butyl-2-nitrobenzenesulfonamide” is available for purchase from chemical suppliers, suggesting that it may be used in research or industrial applications . However, these suppliers do not provide detailed information about its applications .

Safety And Hazards

N-butyl-2-nitrobenzenesulfonamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful by inhalation, in contact with skin, and if swallowed . It is advised to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

properties

IUPAC Name

N-butyl-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-2-3-8-11-17(15,16)10-7-5-4-6-9(10)12(13)14/h4-7,11H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFAPXHHSJMZAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385486
Record name N-butyl-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-2-nitrobenzenesulfonamide

CAS RN

89840-64-2
Record name N-Butyl-2-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89840-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-butyl-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MVB Zanoni, NR Stradiotto - Journal of electroanalytical chemistry and …, 1991 - Elsevier
The reduction of benzenesulfonyl derivatives of n-butylamine and N,N-di-n-butylamine with nitro substituents at the 2, 3 and 4 positions of the phenyl ring in N,N-dimethylformamide is …
Number of citations: 14 www.sciencedirect.com
NR Stradiotto, MVB Zanoni… - Journal de chimie …, 1994 - jcp.edpsciences.org
The behaviour of nitrobenzenesulfonamide anion radicals generated from the electrochemical reduction of aliphatic and aromatic amines protected by nitrobenzenesulfonyl (nosyl) …
Number of citations: 1 jcp.edpsciences.org
L Steemers, L Wijsman… - Advanced Synthesis & …, 2018 - Wiley Online Library
… N-vinylation of N-butyl-2-nitrobenzenesulfonamide and even the very acidic tert-butyl ((2-nitrophenyl)sulfonyl)carbamate and di-tert-butyl iminodicarboxylate gave no reaction towards 6 …
Number of citations: 17 onlinelibrary.wiley.com
境崇行, サカイタカユキ - 2021 - gifu-pu.repo.nii.ac.jp
代謝リプログラミングは, がんの新たな特徴と考えられており, 抗がん剤開発のための腫瘍選択的な標的として注目されている. 最近の研究では, 様々ながん細胞において, 酸化的リン酸化 (OXPHOS) …
Number of citations: 4 gifu-pu.repo.nii.ac.jp

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